molecular formula C20H23N3O5S B4076774 N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-nitrobenzenesulfonamide

N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-nitrobenzenesulfonamide

Cat. No.: B4076774
M. Wt: 417.5 g/mol
InChI Key: FBKFVHLTUCCXFF-UHFFFAOYSA-N
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Description

N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-nitrobenzenesulfonamide is a complex organic compound that features a piperidine ring, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-nitrobenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of 2,6-dimethylpiperidine through the reduction of 2,6-dimethylpyridine . This intermediate is then reacted with 2-(2,6-dimethylpiperidine-1-carbonyl)benzoic acid to form the desired compound. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-nitrobenzenesulfonamide is unique due to its combination of a piperidine ring, a nitro group, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-14-7-5-8-15(2)22(14)20(24)18-11-3-4-12-19(18)21-29(27,28)17-10-6-9-16(13-17)23(25)26/h3-4,6,9-15,21H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKFVHLTUCCXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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